![molecular formula C13H12O3 B13967092 3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one CAS No. 481638-65-7](/img/structure/B13967092.png)
3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one is an organic compound that features a cyclohexenone ring substituted with hydroxy and phenylmethylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one can be achieved through several methods. One common approach involves the condensation of cyclohexanone with benzaldehyde in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as vanadium or other transition metals can be used to facilitate the oxidation steps. The process is optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenylmethylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of fragrances and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and phenylmethylidene groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the hydroxy and phenylmethylidene groups.
2,2′-(Phenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): A compound with similar structural features but different substitution patterns.
Uniqueness
3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
481638-65-7 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
3-hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one |
InChI |
InChI=1S/C13H12O3/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-3,5-7,14,16H,4,8H2 |
Clave InChI |
RQLRKPULAUDGJN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(=C(C2=CC=CC=C2)O)C(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


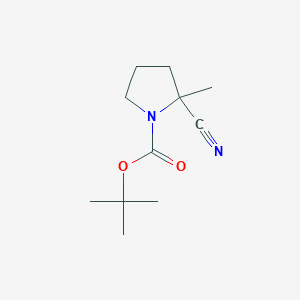


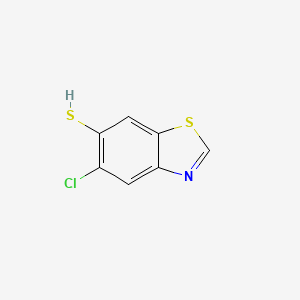

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B13967037.png)
![tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate](/img/structure/B13967050.png)
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13967066.png)

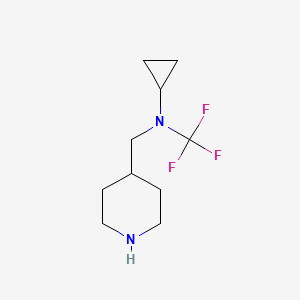
![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)
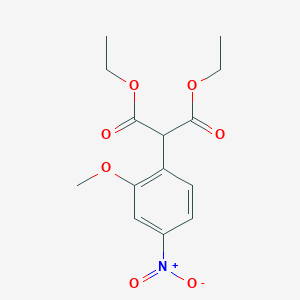
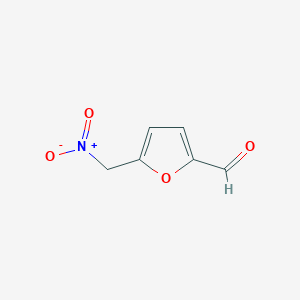
![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)
